Methyl 2-(3-cyano-4-fluorophenyl)acetate
Description
Methyl 2-(3-cyano-4-fluorophenyl)acetate is a specialized organic compound featuring a phenyl ring substituted with a cyano (-CN) group at position 3 and a fluorine atom at position 4. The acetate moiety is esterified with a methyl group, yielding the structural formula C₁₀H₈FNO₂ and a molecular weight of 209.18 g/mol (calculated). This compound belongs to the class of arylacetic acid esters, which are widely employed as intermediates in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and fluorine substituents enhance the compound’s reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)8(4-7)6-12/h2-4H,5H2,1H3 |
InChI Key |
KEIIQSWEZGEIMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9)
- Molecular Formula : C₁₀H₁₁FO₂
- Molecular Weight : 182.19 g/mol
- Key Differences: Replaces the cyano group with a methyl (-CH₃) substituent at position 3.
- Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the cyano analog. Applications: Used as a high-purity pharmaceutical intermediate, though its reactivity in further functionalization may be reduced compared to the cyano-containing analog .
2-(3-Fluoro-4-phenylphenyl)propanoic acid (Proprietary Name: Ansaid)
- Molecular Formula : C₁₅H₁₃FO₂
- Molecular Weight : 256.26 g/mol
- Key Differences: Features a biphenyl structure with a fluorine atom and a propanoic acid group.
- Impact: The propanoic acid group enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability in NSAIDs. Clinical Use: Marketed as Ansaid for anti-inflammatory applications, highlighting the pharmacological relevance of fluorine-substituted arylpropanoic acids .
Ester Group Variations: Methyl vs. tert-Butyl
tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate
- Molecular Formula: C₁₃H₁₃FNO₂
- Molecular Weight : 250.25 g/mol
- Key Differences : The tert-butyl ester group introduces steric bulk and increased lipophilicity.
- Impact :
Functional Group Variations: β-Keto Esters
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Key Differences : Contains a β-keto ester group (-COCH₂COOCH₃).
- Impact: Reactivity: The β-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Claisen, Knorr syntheses). Applications: Used in the synthesis of amphetamines and heterocyclic compounds, showcasing divergent utility compared to non-keto arylacetates .
Data Tables
Research Findings and Discussion
Substituent Effects on Reactivity and Bioactivity
- Cyano Group: The -CN group in this compound enhances electrophilicity at the phenyl ring, enabling Suzuki-Miyaura cross-coupling reactions to install additional aryl groups. This contrasts with methyl-substituted analogs, which require harsher conditions for functionalization .
- Fluorine Atom : Fluorine’s electronegativity improves metabolic stability and bioavailability in drug candidates by reducing cytochrome P450-mediated oxidation .
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
